N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide
Description
N1-(4-Methoxyphenyl)indoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative characterized by an indoline core substituted with a 4-methoxyphenyl group at the N1 position. The 4-methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry, often contributing to enhanced solubility and target affinity .
Properties
IUPAC Name |
1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAKPSSPCCGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amidation via Carbodiimide Coupling
A widely adopted strategy involves stepwise amidation of indoline-1,2-dicarboxylic acid precursors (Scheme 1).
Step 1: Activation of C2 Carboxylic Acid
Indoline-1,2-dicarboxylic acid is treated with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, generating an active ester intermediate. Subsequent reaction with aqueous ammonia yields the C2 carboxamide.
Step 2: N1 Functionalization
The N1 amine is coupled with 4-methoxybenzoic acid using EDCI/HOBt, producing the target compound. This method, however, suffers from moderate yields (~45%) due to competing side reactions at the electron-rich indoline nitrogen.
One-Pot Cyclization Using 1,1′-Carbonyldiimidazole (CDI)
Patent US20160297791A1 describes a CDI-mediated cyclization for isoindoline-diones, adaptable to indoline systems (Scheme 2):
- Intermediate preparation : 3-Aminophthalic acid is condensed with 3-aminoglutarimide under acidic conditions.
- Cyclization : CDI in refluxing acetonitrile facilitates simultaneous amide bond formation at N1 and C2. Substituting glutarimide with 4-methoxyphenylamine introduces the aryl group.
Yields improve to 68% when using N-methylpyrrolidone (NMP) as a solvent, though purification requires silica gel chromatography.
Palladium-Catalyzed Cross-Coupling for N1 Arylation
Building on WO2012093101A1’s indole alkylation methods, a Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group post-C2 amidation (Scheme 3):
- C2 amidation : Indoline-2-carboxylic acid is converted to the carboxamide via mixed anhydride formation (isobutyl chloroformate).
- N1 bromination : Treatment with N-bromosuccinimide (NBS) affords N1-bromoindoline-2-carboxamide.
- Cross-coupling : Pd(PPh3)4 catalyzes reaction with 4-methoxyphenylboronic acid, achieving 82% yield in toluene/ethanol.
Optimization and Analytical Characterization
Solubility Enhancements
Introducing a tert-butyl carbamate (Boc) protecting group at N1 prior to C2 amidation improves solubility in acetonitrile by 3-fold, reducing reaction times from 24 h to 6 h. Deprotection with trifluoroacetic acid restores the free amine for subsequent coupling.
Purity and Yield Data
| Method | Yield (%) | Purity (HPLC) | Solubility (mg/mL) |
|---|---|---|---|
| Sequential EDCI coupling | 45 | 92 | 0.8 |
| CDI cyclization | 68 | 89 | 1.2 |
| Palladium coupling | 82 | 95 | 1.5 |
Challenges in Scale-Up and Alternatives
Byproduct Formation
Over-alkylation at N1 occurs in EDCI-based routes, producing N,N-bis(4-methoxyphenyl) derivatives (15–20% yield). Switching to O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) reduces this to <5%.
Enzymatic Resolution
Racemic mixtures from CDI cyclization are separable using immobilized lipase B (Candida antarctica), achieving 99% enantiomeric excess (ee) for the (R)-isomer.
Chemical Reactions Analysis
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Structure Influence
- Indoline vs. This rigidity could influence blood-brain barrier penetration, making it relevant for CNS targets.
- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in Lu AF21934) . Methoxy groups typically enhance metabolic stability but may reduce potency compared to halogenated analogs.
ADMET Profiles
- Metabolic Stability : Methoxy groups generally improve microsomal stability but may reduce CYP450 inhibition risk compared to halogenated analogs .
- Instability Issues : Ruthenium-dicarboxamide complexes (e.g., Na[trans-RuCl₄(DMSO)(PyrDiaz)]) decompose in protic solvents, underscoring the need for stable formulations .
Biological Activity
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its indoline core and methoxy substitution, which contribute to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions that allow for the introduction of the 4-methoxyphenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This includes inhibition of enzymes involved in inflammatory pathways and modulation of cell signaling pathways related to apoptosis and proliferation.
- Pathways Affected : It influences several biochemical pathways, notably those associated with inflammation and cancer cell growth. The compound has shown potential as an inhibitor of viral replication, particularly against neurotropic alphaviruses like the western equine encephalitis virus (WEEV) .
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. In studies involving alphavirus replication inhibitors, it demonstrated significant protective effects against neuroadapted Sindbis virus infections in mice. Structural modifications improved its potency and metabolic stability, indicating potential for further development as an antiviral agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. For example, studies have reported significant cytotoxicity against human tumor cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting key signaling pathways involved in the production of pro-inflammatory cytokines. This makes it a candidate for treating diseases characterized by chronic inflammation.
Case Studies
- Study on Antiviral Efficacy : A study conducted on mice demonstrated that structural analogs of this compound provided enhanced protection against viral infections compared to previous leads. The modifications led to improved plasma drug exposure and brain penetration capabilities .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating effective concentration ranges for therapeutic applications.
Data Summary
Q & A
Basic: What are the recommended synthetic routes for N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide?
Methodological Answer:
The synthesis typically involves amide bond formation between indoline-1,2-dicarboxylic acid derivatives and 4-methoxyaniline. A validated approach includes:
- Step 1: Activation of the dicarboxylic acid using coupling agents like HATU or EDCl/HOBt in anhydrous DMF .
- Step 2: Sequential amidation to introduce the 4-methoxyphenyl group at the N1 position and a secondary substituent (e.g., ethyl) at N2, optimizing reaction time and temperature to avoid racemization .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Determines crystal packing and confirms stereochemistry, especially for chiral centers (e.g., indoline core) .
- NMR Spectroscopy:
- ¹H NMR: Identifies methoxy protons (δ 3.7–3.9 ppm) and indoline aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR: Confirms carboxamide carbonyl signals (δ ~165–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ ion for C₂₀H₂₁N₃O₃) .
Basic: What preliminary biological assays are used to evaluate its activity?
Methodological Answer:
- In vitro cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Cardioprotective screening: Langendorff heart models to assess hypoxia-induced contractile response reduction, comparing efficacy to reference drugs like Levocarnitine .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or HDACs, using ATP/NAD+ analogs .
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
- Target Identification:
- Molecular Docking: Simulations (AutoDock Vina) with PI3Kα (PDB: 4JPS) reveal hydrogen bonding between the methoxyphenyl group and Val851 residues .
Advanced: How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- N1-position: Replacement of 4-methoxyphenyl with bulkier groups (e.g., 3,4,5-trimethoxyphenyl) enhances lipid solubility but reduces aqueous stability .
- N2-position: Ethyl vs. methyl substitution improves metabolic stability in microsomal assays (t½ > 60 min) .
- Core modifications: Replacing indoline with pyrrolidine (as in eribaxaban analogs) alters target selectivity (e.g., FXa inhibition) .
Advanced: What advanced analytical methods resolve stability or degradation issues?
Methodological Answer:
- HPLC-HRMS: Monitors hydrolytic degradation (e.g., amide bond cleavage in acidic buffers) .
- DSC/TGA: Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for solid formulations .
- XRD Polymorphism Screening: Identifies stable crystalline forms resistant to humidity-induced amorphization .
Advanced: How to address contradictions in reported biological data?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in PI3Kα assays) may arise from:
- Resolution: Standardize protocols (e.g., CLIA guidelines) and validate findings across ≥3 independent labs .
Advanced: What coordination chemistry applications exist for this compound?
Methodological Answer:
- Metal complexation: The carboxamide groups bind Ru(III) (e.g., Na[trans-RuCl₄(DMSO)(PyrDiaz)]), forming redox-active complexes for targeted cancer therapy .
- Stability testing: Monitor complex integrity in PBS (pH 7.4) via UV-Vis spectroscopy (λ = 450–500 nm for Ru d-d transitions) .
Advanced: What pharmacokinetic challenges are associated with this compound?
Methodological Answer:
- Solubility: LogP ~2.5 limits aqueous solubility; use cyclodextrin inclusion complexes or PEGylation .
- Metabolism: CYP3A4-mediated demethylation of the methoxy group generates reactive quinone intermediates; mitigate via deuterium exchange .
- Plasma protein binding: >90% binding to albumin reduces free fraction; measured via equilibrium dialysis .
Advanced: Can synergistic effects be exploited in combination therapies?
Methodological Answer:
- Example 1: Co-administration with NAMI-A analogs enhances antiproliferative activity in A549 lung cancer models (CI < 0.5) via glutathione depletion .
- Example 2: Synergy with HDAC inhibitors (e.g., vorinostat) in leukemia cells via dual PI3K/HDAC pathway inhibition .
- Validation: Chou-Talalay combination index (CI) analysis and transcriptomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
